molecular formula C18H27N3O4 B11008551 ethyl 4-{[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}piperazine-1-carboxylate

ethyl 4-{[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}piperazine-1-carboxylate

Cat. No.: B11008551
M. Wt: 349.4 g/mol
InChI Key: QLWWDNPPCRHJQD-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}piperazine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a tetrahydropyran ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be formed via the acid-catalyzed cyclization of a 1,5-diol.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a dihaloalkane.

    Coupling Reactions: The final compound is obtained by coupling the pyrrole, tetrahydropyran, and piperazine intermediates through acylation and esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, amines, thiols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes, amines

    Substitution: Alkylated or aminated derivatives

Scientific Research Applications

Ethyl 4-{[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of ethyl 4-{[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Ethyl 4-{[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}piperazine-1-carboxylate can be compared with similar compounds, such as:

    Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate: This compound shares the tetrahydropyran ring but lacks the pyrrole and piperazine rings, making it less versatile in terms of biological activity.

    1-(Tetrahydro-2H-pyran-4-yl)ethanone: This compound also contains the tetrahydropyran ring but differs in the functional groups attached, leading to different chemical reactivity and applications.

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which provides a diverse range of chemical and biological properties.

Properties

Molecular Formula

C18H27N3O4

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl 4-[2-(4-pyrrol-1-yloxan-4-yl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H27N3O4/c1-2-25-17(23)20-11-9-19(10-12-20)16(22)15-18(5-13-24-14-6-18)21-7-3-4-8-21/h3-4,7-8H,2,5-6,9-15H2,1H3

InChI Key

QLWWDNPPCRHJQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2(CCOCC2)N3C=CC=C3

Origin of Product

United States

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